ST-148

Dengue virus Antiviral screening Pan-serotype inhibitor

ST-148 is the definitive pan-serotype DENV capsid inhibitor, offering unmatched dual-modal action stabilizing capsid self-interaction to disrupt assembly and entry. It serves as the essential positive control for HTS across all four serotypes (EC50: 16nM-2.8µM) and demonstrates a superior resistance barrier vs. polymerase inhibitors in vivo. Procure for rigorous antiviral benchmarking.

Molecular Formula C21H19N5OS2
Molecular Weight 421.5 g/mol
CAS No. 400863-77-6
Cat. No. B1682631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameST-148
CAS400863-77-6
SynonymsST-148;  ST 148;  ST148; 
Molecular FormulaC21H19N5OS2
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESC1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=NN=C(S4)C5=CC=CC=C5
InChIInChI=1S/C21H19N5OS2/c22-16-14-11-13-9-5-2-6-10-15(13)23-20(14)28-17(16)18(27)24-21-26-25-19(29-21)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10,22H2,(H,24,26,27)
InChIKeyFGRXYHXHXBKKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ST-148 (CAS 400863-77-6): A Broad-Spectrum Dengue Virus Capsid Inhibitor for Antiviral Drug Discovery and Virology Research


ST-148 (CAS 400863-77-6, molecular formula C21H19N5OS2, molecular weight 421.54 g/mol) is a planar small-molecule compound that functions as a potent capsid-targeting inhibitor of dengue virus (DENV) [1]. It exhibits inhibitory activity against all four DENV serotypes in vitro and has demonstrated significant reduction of viremia and viral organ load in the AG129 mouse model of DENV infection [2]. Mechanistically, ST-148 stabilizes DENV capsid protein self-interaction, thereby perturbing both virion assembly and the entry/uncoating process of infectious particles [3].

Why Substituting ST-148 with Other DENV Inhibitors Compromises Experimental Reproducibility


ST-148 cannot be generically substituted with other anti-dengue compounds due to its unique dual-modal mechanism of action targeting the viral capsid protein. While compounds such as VGTI-A3-03 also bind the DENV capsid, they exhibit highly serotype-specific activity (predominantly against DENV-2) and function via incorporation into virions rather than stabilization of capsid self-interaction [1]. In contrast, nucleoside analog inhibitors like MK-0608 target the NS5 polymerase and are associated with rapid selection of drug-resistant viral populations both in vitro and in vivo—a resistance phenotype not observed with ST-148 under comparable conditions [2]. Furthermore, the differentiated pharmacology of ST-148 as a capsid inhibitor that lacks effect on capsid's nonstructural functions distinguishes it from emerging capsid degraders such as RPG-01-132, which degrade the capsid protein to disrupt host-factor interactions [3].

ST-148 Quantitative Differentiation: Head-to-Head Performance Metrics for Procurement Decision-Making


Broad-Spectrum Potency: ST-148 Inhibits All Four DENV Serotypes with Sub-Micromolar to Low Micromolar EC50 Values

ST-148 demonstrates potent, broad-spectrum antiviral activity against all four DENV serotypes in cell-based viral titer reduction assays. The compound exhibits a range of EC50 values across serotypes, with the highest potency observed against DENV-2 (EC50 = 16 nM). Comparative analysis reveals that ST-148's pan-serotype activity contrasts sharply with capsid-binding inhibitors such as VGTI-A3-03, which is reported to be 'highly virus-specific, with greatest activity against DENV serotype 2' and lacks comparable breadth against serotypes 1, 3, and 4 [1][2].

Dengue virus Antiviral screening Pan-serotype inhibitor

Dual-Modal Antiviral Mechanism: ST-148 Inhibits Both Virion Entry and Assembly/Release

Mechanistic characterization using time-of-addition experiments and bioluminescence resonance energy transfer (BRET) assays reveals that ST-148 exerts bimodal antiviral activity, affecting both the entry/uncoating step and the assembly/release step of the DENV replication cycle [1]. ST-148 treatment resulted in a statistically significant increase in capsid protein self-interaction signal in a BRET-based assay, indicating compound-induced stabilization of capsid-capsid interactions [1]. This dual-modal pharmacology differentiates ST-148 from VGTI-A3-03, which does not inhibit viral RNA replication or secretion of viral particles but instead reduces the infectivity of secreted particles via incorporation into virions [2].

Viral entry Virion assembly Mechanism of action

High Barrier to Resistance: No Selection of ST-148-Resistant Virus in Tissue Culture or Murine Models

In a head-to-head comparison of resistance emergence, ST-148 exhibited a markedly higher barrier to resistance selection than the nucleoside analog NS5 polymerase inhibitor MK-0608. While MK-0608-resistant viruses were readily selected both in tissue culture and in infected mice, no ST-148-resistant virus was selected in tissue culture in the presence of drug-susceptible virus, and resistant viruses did not emerge during treatment of infected mice with ST-148 [1]. This finding supports the classification of the dengue virus core (capsid) protein as a 'dominant drug target,' wherein inhibition of an oligomeric viral assemblage leads to the formation of drug-susceptible chimeras that suppress the outgrowth of resistance [1].

Drug resistance Resistance barrier Dominant drug target

Defined Pharmacological Differentiation: ST-148 Functions as a Pure Capsid Inhibitor with No Degrader Activity

Recent studies have established a clear pharmacological differentiation between ST-148 and capsid-targeting degraders. ST-148, used as a targeting ligand, was employed to develop the PROTAC-based degrader RPG-01-132 [1]. RPG-01-132 exhibits a broadened spectrum of activity across the four DENV serotypes and retains activity against an ST-148-resistant DENV-2 mutant virus [1]. Critically, ST-148's pharmacology is limited to interference with virion assembly and has 'no demonstrated effect on the capsid's nonstructural functions,' whereas RPG-01-132 degrades the capsid protein, thereby disrupting capsid-mediated antagonism of the host interferon response and other nonstructural roles [1].

PROTAC Targeted protein degradation Capsid pharmacology

In Vivo Efficacy: Dose-Dependent Reduction of Viremia and Organ Viral Load in AG129 Mouse Model

ST-148 demonstrates significant in vivo antiviral efficacy in the nonlethal AG129 mouse model of DENV-2 infection. Twice-daily oral administration of ST-148 at 50 mg/kg resulted in a statistically significant reduction in plasma viremia at days 3 and 4 post-infection, with viral loads reduced by approximately 1–2 log10 compared to vehicle-treated controls [1]. Viral RNA levels in spleen, liver, and kidney were also significantly reduced in ST-148-treated animals [1]. In comparison, the capsid-binding inhibitor VGTI-A3-03 has been evaluated in vivo but its efficacy is predominantly reported against DENV-2, consistent with its serotype-restricted in vitro profile [2]. Other DENV capsid-targeting compounds, such as the acridinedione analog DSPD3, have only been evaluated via in silico docking studies and lack in vivo validation [3].

AG129 mouse model In vivo efficacy Viral load reduction

Cross-Flavivirus Activity: ST-148 Exhibits Broader Spectrum Than DENV-Restricted Comparators

ST-148 displays antiviral activity beyond DENV, extending to other medically important flaviviruses including Zika virus (ZIKV) [1]. This cross-flavivirus breadth contrasts with the highly virus-specific profile of VGTI-A3-03, which is described as 'highly virus-specific' with activity restricted predominantly to DENV-2 [2]. The broader flavivirus spectrum of ST-148 is attributed to conservation of the capsid protein's structural features across the flavivirus genus, enabling compound binding to capsid proteins of related viruses [1].

Flavivirus Zika virus Broad-spectrum antiviral

Optimal Research and Industrial Use Cases for ST-148 Based on Validated Differentiation Evidence


Pan-Serotype Dengue Antiviral Screening and Lead Optimization

ST-148 serves as the gold-standard positive control for high-throughput screening campaigns targeting pan-serotype DENV inhibition. With validated EC50 values of 16 nM (DENV-2), 512 nM (DENV-3), 1150 nM (DENV-4), and 2832 nM (DENV-1), ST-148 provides a quantitative benchmark across all four serotypes [1]. This pan-serotype profile eliminates the need for multiple serotype-specific control compounds and ensures assay consistency across diverse viral strains. Procurement is indicated for any laboratory conducting comparative antiviral efficacy testing or structure-activity relationship optimization against the complete DENV serotype panel.

Mechanistic Studies of Viral Capsid Assembly, Disassembly, and Host Factor Interactions

ST-148 is uniquely suited for dissecting the dual roles of the DENV capsid protein in both structural (virion assembly/disassembly) and nonstructural (host-factor interaction) contexts. The compound's well-characterized mechanism—stabilization of capsid self-interaction leading to impaired entry and assembly—is quantified via BRET assay (≥2-fold increase in capsid self-interaction signal) [2]. Critically, ST-148 has 'no demonstrated effect on the capsid's nonstructural functions,' making it the definitive control for experiments comparing pure capsid inhibition versus capsid degradation [3]. This pharmacological precision is essential for studies using RPG-01-132 or other capsid-targeting PROTACs.

Long-Term Viral Evolution and Drug Resistance Suppression Studies

ST-148 is the preferred tool compound for investigating 'dominant drug target' theory and resistance suppression in oligomeric viral assemblages. In direct head-to-head comparison with the nucleoside analog MK-0608, ST-148 showed no emergence of resistant virus in tissue culture (with drug-susceptible virus present) and no resistance during treatment of infected AG129 mice, whereas MK-0608-resistant populations readily emerged under both conditions [4]. This high resistance barrier makes ST-148 indispensable for experimental designs requiring stable, long-term antiviral pressure without the confounding variable of acquired resistance.

In Vivo Validation of Novel Anti-Dengue Candidates in Murine Models

ST-148 is the benchmark reference compound for in vivo efficacy studies in the AG129 mouse model of DENV infection. It provides a reproducible, quantifiable efficacy baseline—twice-daily oral dosing at 50 mg/kg yields a 1–2 log10 reduction in plasma viremia and significant reduction in organ viral loads [1]. This robust in vivo dataset, combined with the compound's oral bioavailability and favorable tolerability in mice, establishes ST-148 as the comparator standard against which novel preclinical candidates should be evaluated in head-to-head murine efficacy experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for ST-148

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.